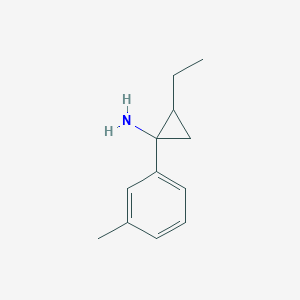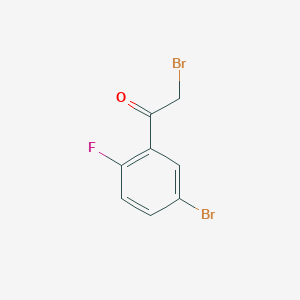
5-Bromo-2-fluorophenacyl bromide
Descripción general
Descripción
5-Bromo-2-fluorophenacyl bromide is a chemical compound with the CAS Number 1427413-65-7 . Its IUPAC name is 2-bromo-1-(5-bromo-2-fluorophenyl)ethan-1-one . It has a molecular weight of 295.93 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-fluorophenacyl bromide is 1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-fluorophenacyl bromide is a solid at room temperature . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Antibacterial Activity
5-Bromo-2-fluorophenacyl bromide is utilized in the synthesis of complex organic compounds. It's used as a precursor in the Hantzsch thiazole synthesis to create compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which exhibits antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini & Poojary, 2018).
Antimicrobial Agent Synthesis
It is involved in the novel synthesis of 1,2,4-Triazolo[3,4-b]thiazoles, which are recognized for their antimicrobial properties. This multi-component reaction of 2,4-dichloro-5-fluorophenacyl bromide with thiosemicarbazide and aromatic carboxylic acids offers a simpler and more efficient alternative to conventional multi-step synthesis methods, and these compounds exhibit notable antimicrobial activity against various bacterial and fungal strains (Bhat & Holla, 2004).
Drug Metabolism and Pharmacokinetics Study
In pharmaceutical research, it's used for derivatization in the quantitation of antitumor agents in plasma. Specifically, p-bromophenacyl bromide has been selected as a derivatization reagent due to its ability to significantly enhance the sensitivities and change the chromatographic behavior of highly hydrophilic compounds, aiding in the pharmacokinetics study of anticancer drugs (Liu et al., 2012).
Antitumor Activity
5-Bromo-2-fluorophenacyl bromide is also used in the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines with a 2,4-dichloro-5-fluorophenyl moiety, which have shown moderate to excellent in vitro antitumor activity against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).
Safety And Hazards
5-Bromo-2-fluorophenacyl bromide is classified as a dangerous substance. The GHS pictogram indicates that it can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-bromo-1-(5-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQGINGLFWTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
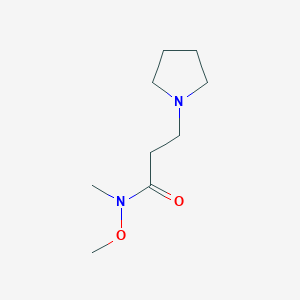
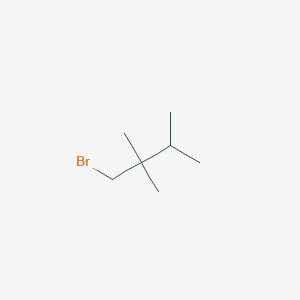

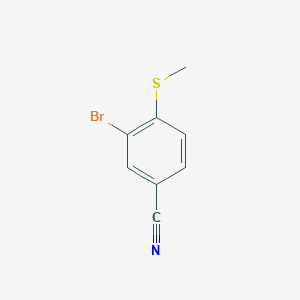
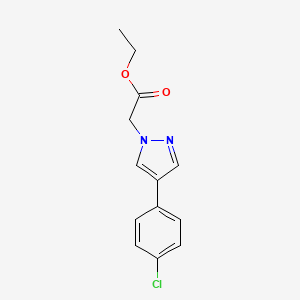


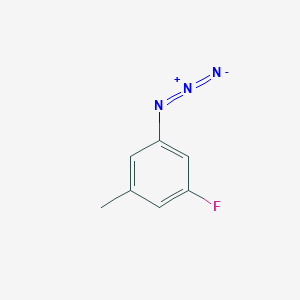



![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)
